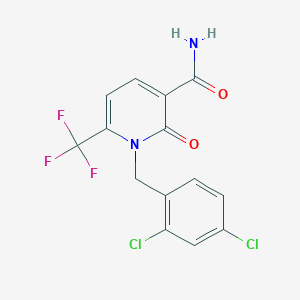

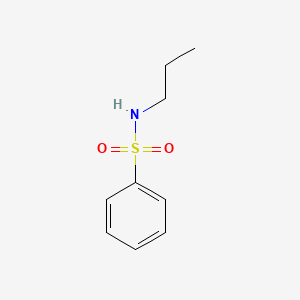

N-propylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-propylbenzenesulfonamide” is a type of sulfonamide, which is a group of drugs with a wide range of pharmacological activities . It is a derivative of benzene sulfonamide . The structure of this compound includes a benzene ring attached to a sulfonamide group and a propyl group .

Synthesis Analysis

The synthesis of benzene sulfonamide derivatives, including “N-propylbenzenesulfonamide”, has been reported in the literature . The synthesis involves the reaction of p-toluene sulfonyl chloride with ethylene diamine. To vary the reaction, propylamine is used to yield the desired compounds .

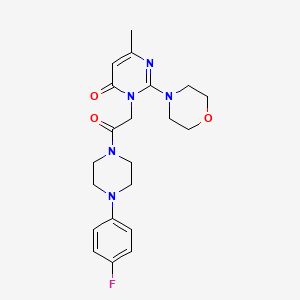

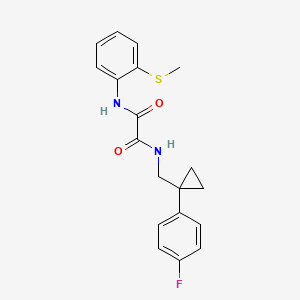

Molecular Structure Analysis

The molecular structure of “N-propylbenzenesulfonamide” includes a benzene ring attached to a sulfonamide group and a propyl group . The structure is characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .

Scientific Research Applications

Toxicology and Environmental Impact :

- Rider et al. (2012) conducted a study on N-Butylbenzenesulfonamide (NBBS), a compound similar to N-propylbenzenesulfonamide, assessing its neurotoxicity in rats. The study found no evidence of neurotoxicity within a 4-week exposure regimen, although the potential for neuropathological injury over an extended period of exposure was not ruled out, highlighting the need for further examination due to the potential for human exposure (Rider et al., 2012).

Chemical Synthesis and Applications :

- Anbarasan et al. (2011) described a novel synthesis method for benzonitriles using N-Cyano-N-phenyl-p-methylbenzenesulfonamide, an electrophilic cyanation reagent. This method is noted for its efficiency in synthesizing pharmaceutical intermediates, showcasing the versatility of sulfonamide derivatives in chemical synthesis (Anbarasan et al., 2011).

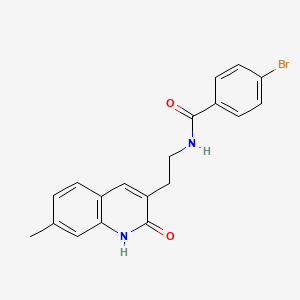

Pharmacological Research :

- Malwal et al. (2012) investigated 2,4-dinitrophenylsulfonamides, similar in structure to N-propylbenzenesulfonamide, for their antimycobacterial properties. They reported that N-Benzyl-2,4-dinitrobenzenesulfonamide showed higher potency than the clinical agent isoniazid in inhibiting Mycobacterium tuberculosis (Malwal et al., 2012).

Environmental Analysis :

- Duffield et al. (1994) developed a quantitative assay for n-butylbenzenesulfonamide (NBBS), a compound related to N-propylbenzenesulfonamide. This study is significant for its role in understanding the environmental presence and risks of such compounds, particularly in water sources and packaged products (Duffield et al., 1994).

Cancer Research :

- Mun et al. (2012) explored sulfonamide analogs for their potential as cancer therapeutics. They focused on 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, identifying structural motifs that could be chemically modified to improve its pharmacological properties (Mun et al., 2012).

Antibacterial Applications :

- Abbasi et al. (2020) synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and assessed their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. Their findings suggest potential applications in controlling bacterial biofilms (Abbasi et al., 2020).

properties

IUPAC Name |

N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPTYPHVKNNPSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2608724.png)

![(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B2608726.png)

![(2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2608731.png)

![Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2608736.png)

![N-(2,5-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2608739.png)

![2-[(2-methylphenoxy)methyl]-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2608740.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2608743.png)